![molecular formula C10H8BrNO2 B586419 N-(2-Bromoethyl-d4)phthalimide CAS No. 1009307-39-4](/img/structure/B586419.png)
N-(2-Bromoethyl-d4)phthalimide
Overview
Description
“N-(2-Bromoethyl-d4)phthalimide” is an intermediate used in organic synthesis . It can react with phenyl magnesium bromide to get 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one .
Molecular Structure Analysis
The molecular formula of “N-(2-Bromoethyl-d4)phthalimide” is C10H4D4BrNO2 . The molecular weight is 258.1 .Chemical Reactions Analysis
“N-(2-Bromoethyl-d4)phthalimide” is the deuterium labeled N-(2-Bromoethyl)phthalimide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Scientific Research Applications
Copolymer Synthesis
N-(2-Bromoethyl-d4)phthalimide serves as a precursor in the synthesis of novel copolymers. Jayakumar, Balaji, and Nanjundan (2000) synthesized copolymers of 2-(N-phthalimido)ethyl methacrylate and methyl methacrylate, initiated by benzoyl peroxide, indicating its utility in creating materials with potential applications in various fields, from biomedicine to engineering Jayakumar, R., Balaji, R., & Nanjundan, S. (2000). European Polymer Journal.
Molecular Structure and Optical Properties
The compound has been the subject of detailed molecular structure and optical property analyses. Karthick, Balachandran, Perumal, and Nataraj (2011) determined the stable isomer of N-(2 bromoethyl) phthalimide and analyzed its vibrational wavenumbers and nonlinear optical properties, highlighting its potential in materials science and photonics Karthick, T., Balachandran, V., Perumal, S., & Nataraj, A. (2011). Journal of Molecular Structure.
Spectroscopic Studies and Thermodynamic Functions
Balachandran, Lalitha, and Rajeswari (2012) conducted quantum mechanical calculations and spectroscopic studies on N-(bromomethyl)phthalimide, offering insights into its vibrational modes, energy distributions, and thermodynamic functions. This work supports its application in chemical analysis and material characterization Balachandran, V., Lalitha, S., & Rajeswari, S. (2012). Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy.
Solvation Dynamics in Protein Studies
Its derivatives have been utilized as probes in solvation dynamics studies within proteins and microemulsions, as shown by Mandal et al. (2002). This research provides a pathway for understanding protein environments and could aid in the development of new therapeutic agents Mandal, D. et al. (2002). Journal of Physical Chemistry B.
properties
IUPAC Name |
2-(2-bromo-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2/i5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZXTOCAICMPQR-NZLXMSDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromoethyl-d4)phthalimide |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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